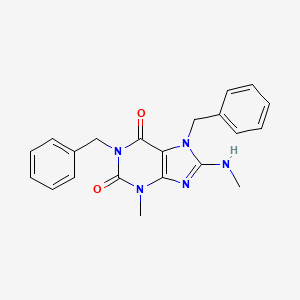

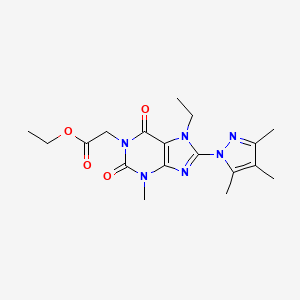

1-isobutyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-isobutyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as Isobutyl Nitrophenyl Tetrahydroquinazoline, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of quinazoline derivatives, which have been extensively studied for their diverse biological activities.

Applications De Recherche Scientifique

Potential Therapeutic Applications

Antithyroidal, Antitubercular, and Antifungal Properties : The compound has been suggested to potentially exhibit antithyroidal, antitubercular, and antifungal properties. This is based on studies involving similar condensed ring thiones, indicating a broad spectrum of possible therapeutic applications (Orth & Jones, 1961).

Anticancer Activity : Some studies have investigated the anticancer properties of related nitrophenyl-group-containing heterocycles. These compounds have shown moderate to strong activity against pancreatic cancer cell lines (PACA2) and lung carcinoma cell lines (A549). The findings suggest potential in the exploration of anticancer therapies (Sayed et al., 2022).

Antioxidant Properties : In addition to their potential anticancer activity, these compounds have exhibited significant antioxidant properties. This indicates a potential for use in therapies targeting oxidative stress-related disorders (Sayed et al., 2022).

Chemical and Pharmacological Studies

Structural and Spectroscopic Analysis : Research has been conducted on the structural, spectroscopic, and electronic properties of similar nitrophenyl derivatives. These studies provide valuable information on the physicochemical characteristics of the compound, which is essential for pharmacological development (Alaşalvar et al., 2021).

Local Anesthetic Activity and Toxicity Studies : Studies have been conducted on derivatives of isoquinoline alkaloids, investigating their local anesthetic activity and toxicity. Such research is vital in assessing the safety and therapeutic potential of these compounds (Azamatov et al., 2023).

Propriétés

IUPAC Name |

1-(2-methylpropyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-12(2)11-20-16-6-4-3-5-15(16)18(24)19-17(20)13-7-9-14(10-8-13)21(22)23/h7-10,12H,3-6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIOIFKGDDLRCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)

![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)

![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)

![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)

![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)

![Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate](/img/structure/B2359576.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)